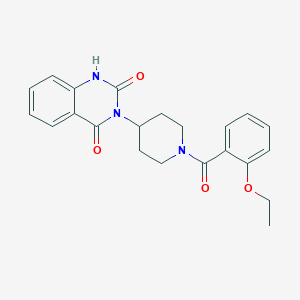
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and diabetes. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis and inhibit the growth of cancer cells in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, which make it an attractive candidate for further research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-ethoxybenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then reacted with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound. This method has been reported in the literature and has been successfully used to synthesize 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in good yields.
Applications De Recherche Scientifique
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in various in vitro and in vivo studies. This compound has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-19-10-6-4-8-17(19)20(26)24-13-11-15(12-14-24)25-21(27)16-7-3-5-9-18(16)23-22(25)28/h3-10,15H,2,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNUTZARXQGDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
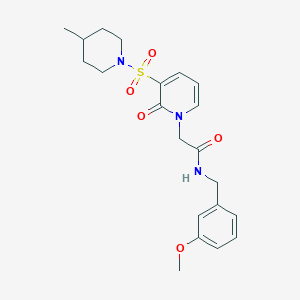

![3-benzenesulfonamido-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2951308.png)
![3-methyl-4-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951311.png)
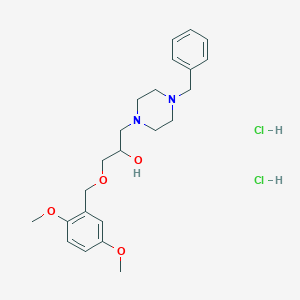



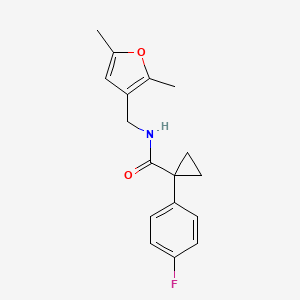
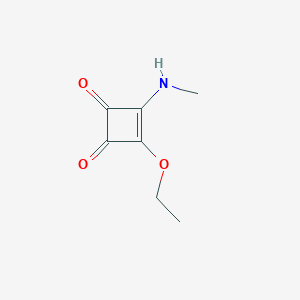
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)

